PD-1/PD-L1-IN-27 is a compound that targets the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1), which play critical roles in immune regulation and cancer immunotherapy. PD-1 is a transmembrane protein that inhibits T-cell activity when engaged by PD-L1, which is expressed on various cells, including tumor cells. The interaction between PD-1 and PD-L1 is a significant focus in cancer treatment, as blocking this pathway can enhance anti-tumor immune responses.
The compound PD-1/PD-L1-IN-27 is derived from studies exploring the structural and functional characteristics of PD-1 and PD-L1 interactions. Research has shown that the design of peptides and small molecules targeting this pathway can improve immune responses against tumors. Studies have utilized computational methods and solid-phase peptide synthesis to create novel inhibitors that demonstrate high affinity for PD-1, enhancing T-cell activation against tumor cells .
PD-1/PD-L1-IN-27 is classified as an immune checkpoint inhibitor. Immune checkpoint inhibitors are therapeutic agents designed to block proteins that inhibit immune responses, thereby allowing the immune system to recognize and attack cancer cells more effectively. This classification places it within a broader category of biologic therapies used in oncology.
The synthesis of PD-1/PD-L1-IN-27 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. The process begins with the attachment of a protected amino acid to a solid support, followed by sequential addition of amino acids while removing protective groups at each step. This method allows for precise control over the peptide sequence.
Technical Details:
The molecular structure of PD-1/PD-L1-IN-27 is characterized by its binding affinity to PD-1, which consists of an extracellular immunoglobulin variable-like domain, a transmembrane domain, and an intracellular tail containing signaling motifs crucial for its inhibitory function. The specific amino acid residues involved in binding include Asn (68), Gln (75), Thr (76), Lys (78), Ile (126), and Glu (136) in PD-1 .
Crystallographic studies have provided insights into the three-dimensional structure of both PD-1 and its complex with PD-L1, revealing key interactions that stabilize this binding. The Protein Data Bank entries for these structures are critical resources for understanding their molecular dynamics.
The primary chemical reaction involving PD-1/PD-L1-IN-27 is its binding interaction with PD-L1. This interaction can be characterized as a reversible reaction where the binding affinity can be quantified using techniques such as microscale thermophoresis or surface plasmon resonance.
Technical Details:
The mechanism of action for PD-1/PD-L1-IN-27 revolves around blocking the interaction between PD-1 and PD-L1. When this interaction is inhibited, T-cells are activated more robustly, leading to enhanced immune responses against tumors.
Data:
Research shows that upon blockade of this pathway, there is increased phosphorylation of signaling molecules downstream of the T-cell receptor, which promotes T-cell proliferation and cytokine production .
PD-1/PD-L1-IN-27 exhibits properties typical of small protein inhibitors:
The compound's stability under physiological conditions is crucial for its effectiveness:
PD-1/PD-L1-IN-27 has significant applications in cancer immunotherapy:
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5